molecular formula C19H16N2O6 B2684703 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-ethoxynaphthalene-1-carboxylate CAS No. 868680-03-9

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-ethoxynaphthalene-1-carboxylate

Cat. No. B2684703
CAS RN: 868680-03-9
M. Wt: 368.345
InChI Key: YZRXOXWUZPTJOT-UHFFFAOYSA-N
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Description

“(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-ethoxynaphthalene-1-carboxylate” is a chemical compound with the molecular formula C19H16N2O6. It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Scientific Research Applications

Structural Diversity and Sensing Applications

The synthesis and structural diversity of Zn(II) based coordination polymers, utilizing carboxylate linkers and pyridyl co-linkers, demonstrate potential applications in fluorescence sensing of nitroaromatics. This indicates a possibility for compounds like “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-ethoxynaphthalene-1-carboxylate” to be involved in the development of luminescent sensors for selective sensing of species like 2,4,6-trinitrophenol (TNP) (Gupta, Tomar, & Bharadwaj, 2017).

Reactions with Nucleophilic Reagents

Research into the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents demonstrates the versatility of pyridine derivatives in synthesizing a variety of heterocyclic compounds. This versatility underscores the potential for compounds like “this compound” to serve as intermediates in the synthesis of complex organic molecules (Harb et al., 1989).

Synthesis and Stereochemistry of Pyridine Derivatives

The synthesis of pyridine derivatives, including those with nitro groups and carboxylate functionalities, plays a significant role in the development of novel compounds with potential applications in medicinal chemistry, materials science, and as intermediates for further synthetic transformations. For instance, studies on the synthesis of new 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles and their stereochemistry highlight the importance of such compounds in various chemical synthesis applications (Jeon & Kim, 1999).

Applications in Antimicrobial Agents

Chiral linear and macrocyclic bridged pyridines have been prepared starting from pyridine-2,6-dicarbonyl dichloride, showcasing their potential as antimicrobial agents. This suggests that compounds with similar structures could have applications in the development of new antimicrobial formulations (Al-Salahi, Al-Omar, & Amr, 2010).

Molecular Complexation for Nonlinear Optics

The molecular complexation of compounds for the engineering of noncentrosymmetric structures for nonlinear optics is another area of application. Studies on complexes formed between hydroxynitrobiphenyl/stilbene and substituted pyridine-1-oxide reveal strategies for designing new materials that exhibit quadratic nonlinear optical behavior (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications. This could include in-depth studies of its mechanism of action, as well as the development of new synthesis methods .

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-ethoxynaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-3-26-14-9-8-12-6-4-5-7-13(12)16(14)19(23)27-15-10-11(2)20-18(22)17(15)21(24)25/h4-10H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRXOXWUZPTJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=C(C(=O)NC(=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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